4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline
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Overview
Description
4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline is a complex organic compound with a unique structure that includes an azepane ring, a sulfonyl group, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline involves multiple steps, including the formation of the azepane ring, sulfonylation, nitration, and coupling with the pyridine moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the azepane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens (Cl2, Br2) and alkylating agents, are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-methylpyridin-3-yl)-2-4-(methylsulfonyl)phenyl ethanone: This compound shares the pyridine and sulfonyl groups but differs in the overall structure and functional groups.
6-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-4-methyl-1H-quinolin-2-one: Another compound with a sulfonyl group and a heterocyclic ring, used in different applications.
Uniqueness
4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline is unique due to its combination of an azepane ring, sulfonyl group, nitro group, and pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-3-13-24(17-19-10-8-9-18(2)23-19)21-12-11-20(16-22(21)26(27)28)31(29,30)25-14-6-4-5-7-15-25/h1,8-12,16H,4-7,13-15,17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFOLSXNOHAFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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